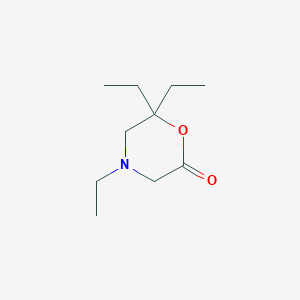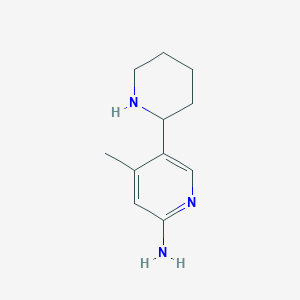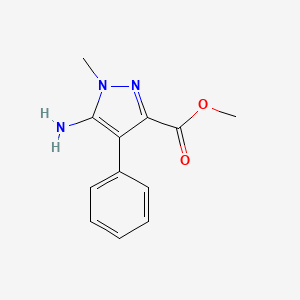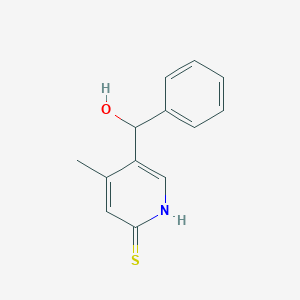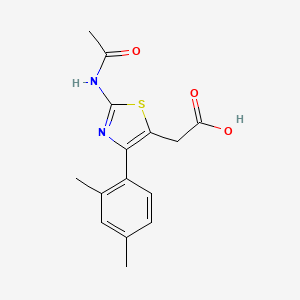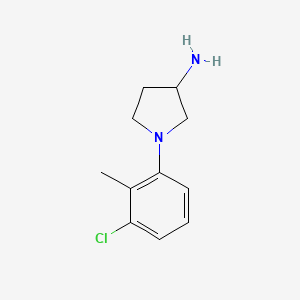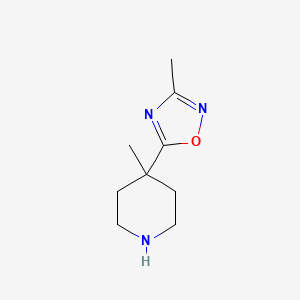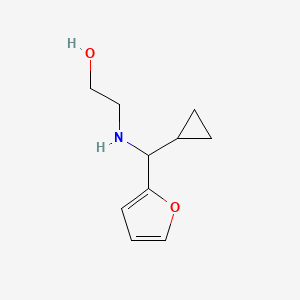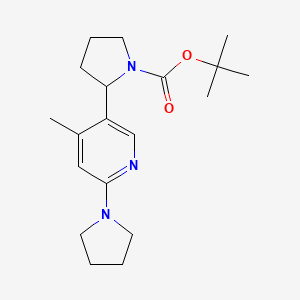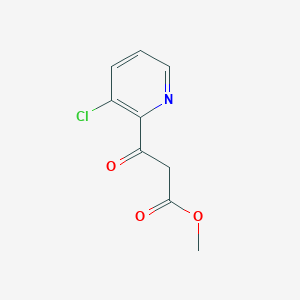
Methyl 3-(3-chloropyridin-2-yl)-3-oxopropanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 3-(3-chloropyridin-2-yl)-3-oxopropanoate is an organic compound that belongs to the class of esters It features a pyridine ring substituted with a chlorine atom at the 3-position and an ester functional group at the 3-position of the propanoate chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(3-chloropyridin-2-yl)-3-oxopropanoate typically involves the esterification of 3-(3-chloropyridin-2-yl)-3-oxopropanoic acid with methanol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction conditions often include refluxing the mixture to ensure complete esterification.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is common. Additionally, purification steps such as distillation or crystallization are employed to obtain the desired product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 3-(3-chloropyridin-2-yl)-3-oxopropanoate can undergo various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom on the pyridine ring can be substituted by nucleophiles such as amines or thiols.
Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid and methanol.
Reduction: The carbonyl group in the ester can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate in polar aprotic solvents like dimethylformamide (DMF).
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Reduction: Lithium aluminum hydride in anhydrous ether.
Major Products Formed
Nucleophilic Substitution: Substituted pyridine derivatives.
Hydrolysis: 3-(3-chloropyridin-2-yl)-3-oxopropanoic acid and methanol.
Reduction: 3-(3-chloropyridin-2-yl)-3-hydroxypropanoate.
Aplicaciones Científicas De Investigación
Methyl 3-(3-chloropyridin-2-yl)-3-oxopropanoate has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly those targeting specific receptors or enzymes.
Agricultural Chemistry: It is explored for its potential use in the synthesis of agrochemicals, including insecticides and herbicides.
Mecanismo De Acción
The mechanism of action of Methyl 3-(3-chloropyridin-2-yl)-3-oxopropanoate depends on its application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The exact pathways involved can vary based on the specific biological context and the nature of the target.
Comparación Con Compuestos Similares
Similar Compounds
- Ethyl 3-(3-chloropyridin-2-yl)-3-oxopropanoate
- 3-(3-chloropyridin-2-yl)-3-oxopropanoic acid
- Methyl 3-(2-chloropyridin-3-yl)-3-oxopropanoate
Uniqueness
Methyl 3-(3-chloropyridin-2-yl)-3-oxopropanoate is unique due to its specific substitution pattern on the pyridine ring and the presence of an ester functional group
Propiedades
Fórmula molecular |
C9H8ClNO3 |
|---|---|
Peso molecular |
213.62 g/mol |
Nombre IUPAC |
methyl 3-(3-chloropyridin-2-yl)-3-oxopropanoate |
InChI |
InChI=1S/C9H8ClNO3/c1-14-8(13)5-7(12)9-6(10)3-2-4-11-9/h2-4H,5H2,1H3 |
Clave InChI |
XKOKDPPUENPRAZ-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)CC(=O)C1=C(C=CC=N1)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-Chloro-4,6-dimethylbenzo[d]isoxazole](/img/structure/B11811915.png)
